5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide
Description
Properties
IUPAC Name |
5-amino-N-(2-fluorophenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-6-7-10(15)8-13(9)19(17,18)16-12-5-3-2-4-11(12)14/h2-8,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMQCCUOVKUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
Fluorination: The phenyl ring is fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide.
Coupling: The fluorinated phenyl ring is coupled with the amino group to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can undergo reduction reactions to form various amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzenesulfonamides have shown significant cytotoxicity against various cancer cell lines. One study reported that compounds similar to 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide exhibited IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa, indicating strong anticancer properties .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, benzenesulfonamide derivatives have been shown to inhibit the activity of certain lipoxygenases, which play a role in inflammation and cancer progression .
Antibacterial Properties
Inhibition of Bacterial Growth
The sulfonamide class of compounds, including this compound, has been traditionally used as antibacterial agents. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby preventing their growth .
Case Studies
One notable study demonstrated that similar sulfonamide derivatives effectively inhibited the growth of resistant bacterial strains, showcasing their potential in treating infections caused by antibiotic-resistant bacteria .
Cardiovascular Applications
Effects on Perfusion Pressure
Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters. In isolated rat heart models, compounds structurally related to this compound were found to decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Studies have shown that modifications to the phenyl ring or the sulfonamide group can significantly alter its potency against cancer cells and bacteria .
Data Tables
| Application Area | Activity Type | IC50 Values (μM) | Notes |
|---|---|---|---|
| Anticancer | HCT-116 Cell Line | <100 | Significant cytotoxicity observed |
| Anticancer | HeLa Cell Line | <100 | Induces apoptosis |
| Antibacterial | Resistant Bacteria | Varies | Effective against resistant strains |
| Cardiovascular | Perfusion Pressure | Not specified | Decreases perfusion pressure |
Mechanism of Action
The mechanism of action of 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Lacks the fluoro group, resulting in different biological activity.
N-(2-Fluoro-phenyl)-2-methylbenzenesulfonamide: Lacks the amino group, affecting its interaction with molecular targets.
5-Amino-N-(2-chloro-phenyl)-2-methyl-benzenesulfonamide: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties.
Uniqueness
5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide is unique due to the presence of both an amino group and a fluoro-substituted phenyl ring. This combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to an aromatic ring. Its structure includes an amino group and a fluorinated phenyl moiety, which are critical for its biological activity.
-
Anticancer Activity :
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines. For instance, it has been demonstrated to significantly inhibit the proliferation of human gastric adenocarcinoma AGS cells, with IC50 values ranging from 0.60 to 19.99 µM depending on the cell type evaluated .
- Apoptosis Induction : The compound activates apoptotic pathways by increasing the activity of caspases (caspase-8 and -9), leading to programmed cell death. This was evidenced by flow cytometry analyses showing increased late apoptotic and dead cell populations upon treatment with the compound .
-
Antimicrobial Activity :
- The compound exhibits notable antimicrobial properties against multidrug-resistant strains of Mycobacterium abscessus. In vitro studies indicate that derivatives containing the benzenesulfonamide moiety possess strong activity against mycobacterial infections, outperforming some standard antibiotics .
Case Studies
-
Cardiovascular Effects :
- Research involving isolated rat heart models has indicated that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance. For example, 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure through L-type calcium channel inhibition, suggesting potential applications in treating cardiovascular conditions .
- Anticancer Trials :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies suggest that while the compound shows promise as a therapeutic agent, further investigation into its toxicity and side effects is necessary .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant (IC50: 0.60-19.99 µM) | Induction of apoptosis; cell cycle arrest |
| Antimicrobial | Strong against M. abscessus | Disruption of bacterial function |
| Cardiovascular | Decreased perfusion pressure | Calcium channel inhibition |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide, and how can reaction conditions be standardized for initial yield optimization?
- Methodological Answer : Synthesis typically involves sulfonylation and amination steps. Starting with 2-methylbenzenesulfonyl chloride, introduce the 2-fluoro-phenylamine group under basic conditions (e.g., using NaH or pyridine as a base). Key variables include temperature control (0–5°C for exothermic steps) and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., ethanol/water mixtures) improves purity .
Q. What safety protocols are essential during handling and storage of this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS): use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and ensure proper ventilation. Store in a cool, dry place (20–25°C) away from oxidizing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. Which analytical techniques are recommended to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : H/C NMR to verify substituent positions and amine/sulfonamide functionality.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks in single crystals .
Advanced Research Questions
Q. How can computational quantum chemistry methods improve reaction design and optimization?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, identify transition states, and predict energetics. For example, simulate nucleophilic substitution at the sulfonyl chloride group to optimize base selection or solvent effects. Pair computational predictions with high-throughput screening to validate conditions .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor binding)?
- Methodological Answer :
- Assay Reproducibility : Standardize protocols (e.g., buffer pH, temperature) across labs.
- Purity Verification : Use HPLC-MS to rule out impurities or degradation products.
- Structure-Activity Studies : Systematically modify substituents (e.g., fluoro vs. chloro groups) to isolate biological effects .
Q. How can spectroscopic analysis of reaction intermediates troubleshoot low synthesis yields?
- Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., sulfonamide coupling). If intermediates degrade, adjust solvent polarity (e.g., switch from THF to DMF) or reduce reaction temperature. Quench aliquots at intervals for LC-MS analysis to identify side products .
Q. What crystallographic approaches elucidate conformational stability under varying conditions?
- Methodological Answer : Perform variable-temperature X-ray diffraction to study thermal stability. Compare crystal structures in different solvents (e.g., DMSO vs. methanol) to assess hydrogen-bonding patterns. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing packing .
Q. How do substituent electronic effects (e.g., fluoro vs. methoxy groups) influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electrophilicity Analysis : Calculate partial charges at reactive sites (e.g., sulfonyl chloride) using molecular electrostatic potential (MEP) maps.
- Kinetic Studies : Compare reaction rates of derivatives (e.g., 2-fluoro vs. 2-chloro analogs) under identical conditions.
- Steric Effects : Use molecular docking to model steric hindrance from ortho-substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
